![molecular formula C9H15N B14488490 2-Methyl-2-azabicyclo[3.3.1]non-7-ene CAS No. 64157-72-8](/img/structure/B14488490.png)
2-Methyl-2-azabicyclo[3.3.1]non-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-azabicyclo[331]non-7-ene is a bicyclic compound containing a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[3.3.1]non-7-ene can be achieved through several methods. One common approach involves the reaction of cyclohex-3-ene-1-carbaldehyde with an amine under specific conditions to form the desired bicyclic structure . Another method includes the use of a Michael reaction to form a carbon-carbon bond, followed by cyclization to yield the bicyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-azabicyclo[3.3.1]non-7-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide unique reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Methyl-2-azabicyclo[3.3.1]non-7-ene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-azabicyclo[3.3.1]non-7-ene involves its interaction with molecular targets through its nitrogen atom and bicyclic structure. These interactions can affect various pathways, leading to changes in chemical reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Methyl-2-azabicyclo[3.3.1]non-7-ene include other azabicyclic compounds such as 2-Azabicyclo[3.2.1]octane and 3-Azabicyclo[3.3.1]non-3-ene .
Uniqueness
What sets this compound apart from similar compounds is its specific bicyclic structure and the presence of a methyl group, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Propiedades
Número CAS |
64157-72-8 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
2-methyl-2-azabicyclo[3.3.1]non-7-ene |
InChI |
InChI=1S/C9H15N/c1-10-6-5-8-3-2-4-9(10)7-8/h2,4,8-9H,3,5-7H2,1H3 |
Clave InChI |
XHXMABUBDZPUCX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2CC=CC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


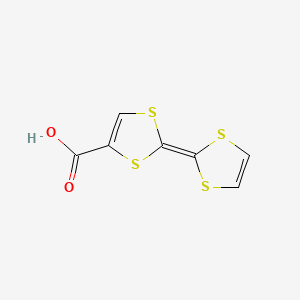
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)


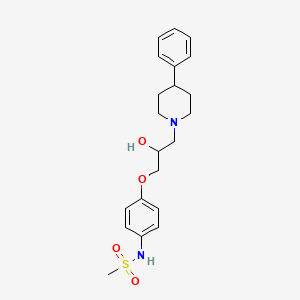
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)

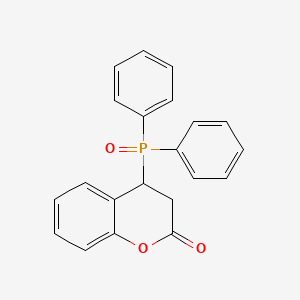
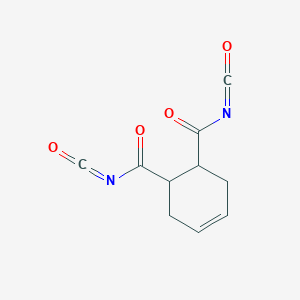
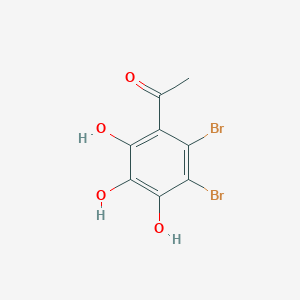
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
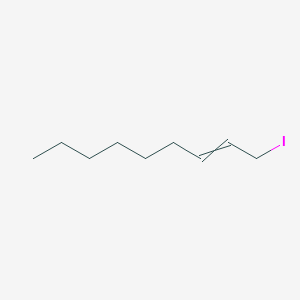
![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
